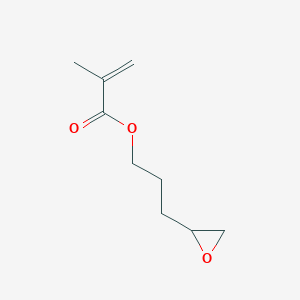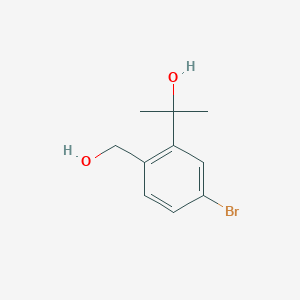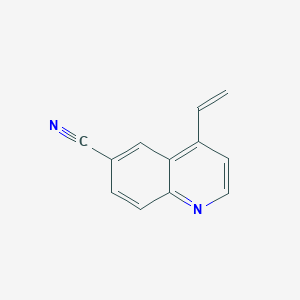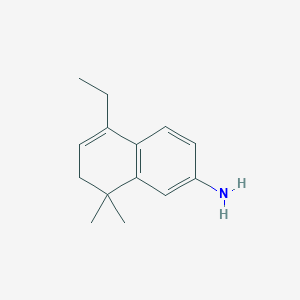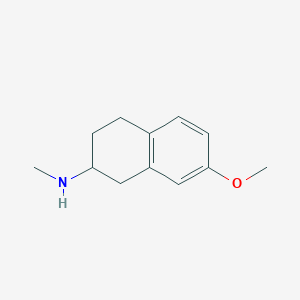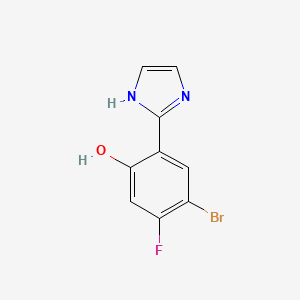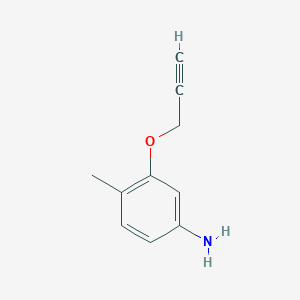
4-Methyl-3-(prop-2-yn-1-yloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(prop-2-yn-1-yloxy)aniline is an aromatic amine compound with the molecular formula C10H11NO It features a benzene ring substituted with a methyl group, a propynyloxy group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-3-(prop-2-yn-1-yloxy)aniline can be synthesized through a reaction involving propargyl bromide and a substituted aniline derivative. The reaction typically occurs in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction is carried out under reflux conditions at around 80°C, yielding the desired product in good yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The scalability of the synthesis process makes it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(prop-2-yn-1-yloxy)aniline undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Nucleophilic Aromatic Substitution: The compound can also undergo nucleophilic aromatic substitution reactions, particularly when activated by electron-withdrawing groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and sulfuric acid (H2SO4) for bromination reactions.
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions (OH-) and methoxide ions (CH3O-) are used under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with electrophiles such as bromine or nitro groups.
Nucleophilic Aromatic Substitution: Substituted benzene derivatives with nucleophiles such as hydroxyl or methoxy groups.
Scientific Research Applications
4-Methyl-3-(prop-2-yn-1-yloxy)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(prop-2-yn-1-yloxy)aniline involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The benzene ring’s electron density and the presence of functional groups facilitate these interactions, leading to the formation of various substituted products .
Comparison with Similar Compounds
Similar Compounds
Aniline: A primary aromatic amine with a simpler structure.
4-Methylbenzenamine: Similar to 4-Methyl-3-(prop-2-yn-1-yloxy)aniline but lacks the propynyloxy group.
3-(2-Propynyloxy)benzenamine: Similar but lacks the methyl group.
Uniqueness
This compound is unique due to the presence of both a methyl group and a propynyloxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
4-methyl-3-prop-2-ynoxyaniline |
InChI |
InChI=1S/C10H11NO/c1-3-6-12-10-7-9(11)5-4-8(10)2/h1,4-5,7H,6,11H2,2H3 |
InChI Key |
GNGAVNCMJQDPAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCC#C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-methylsulfonylpyrimidin-4-yl)imidazo[4,5-c]pyridine](/img/structure/B8591028.png)
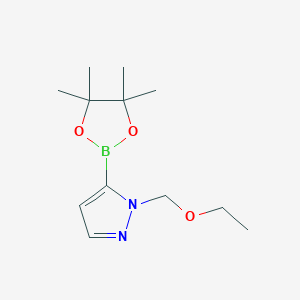
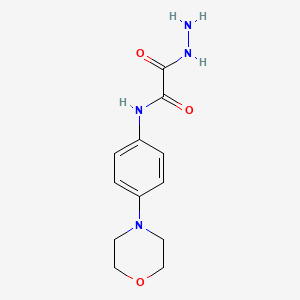

![Pyridine, 2-[[(3,4-dimethylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B8591055.png)
